
5-Bromo-2-methoxy-4-methylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-methoxy-4-methylbenzaldehyde is a chemical compound with the CAS Number: 923281-67-8. It has a molecular weight of 229.07 . The compound is solid in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is1S/C9H9BrO2/c1-6-3-9 (12-2)7 (5-11)4-8 (6)10/h3-5H,1-2H3 . The InChI key is XPPKFEJWOOFGIK-UHFFFAOYSA-N . It is recommended to be stored at a temperature of 2-8°C . The compound is shipped at room temperature .
Scientific Research Applications
Synthesis and Chemical Transformations
5-Bromo-2-methoxy-4-methylbenzaldehyde is involved in various synthesis and chemical transformation processes. It's used as a starting material or intermediate in the synthesis of complex organic compounds. For example, it has been utilized in the formation of 2-bromo-3-hydroxybenzaldehyde, an intermediate in the synthesis of complex naphthalenes (Otterlo et al., 2004). Additionally, its derivatives, such as Methyl 4-Bromo-2-methoxybenzoate, are synthesized through multi-step chemical processes, indicating its utility in pharmaceutical and material science applications (Chen Bing-he, 2008).
Photochemical Studies
The compound and its derivatives are studied for their photochemical properties. For instance, the effect of substituents like 4-methoxy on the photochemical conversion of related benzaldehydes to quinodimethanes has been examined, shedding light on the intricate photochemical behaviors of these compounds (Charlton & Koh, 1988).
Electrochemical Analysis
Electrochemical behaviors of polymers functionalized with derivatives of this compound, such as 2-hydroxy-5-bromobenzaldehyde polyacrylamide, have been investigated. These studies are crucial for understanding the electrical properties of these materials and their potential applications in electronics and sensor technologies (Hasdemir et al., 2011).
Drug Discovery and Synthesis Optimization
In the field of drug discovery, the compound serves as a key intermediate. For instance, its analog, 5-bromo-2-methylamino-8-methoxyquinazoline, is a critical intermediate in drug development, with improvements in its synthesis contributing to more efficient drug discovery processes (Nishimura & Saitoh, 2016).
Environmental and Analytical Chemistry
The compound and its derivatives are also relevant in environmental and analytical chemistry. For instance, transformations of halogenated aromatic aldehydes by anaerobic bacteria have been studied, indicating the environmental impact and biodegradation pathways of these compounds (Neilson et al., 1988).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that aldehydes can react with various nucleophiles, including amines and hydrazines .
Mode of Action
5-Bromo-2-methoxy-4-methylbenzaldehyde, being an aldehyde, can undergo nucleophilic addition reactions. For instance, it can react with hydroxylamine to form oximes or with hydrazine to form hydrazones . The oxygen in hydroxylamine can act as a nucleophile in competition with nitrogen, but this is a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The formation of oximes and hydrazones can be part of various biochemical pathways, including those involved in detoxification processes .
Result of Action
The formation of oximes and hydrazones can have various effects at the molecular and cellular levels, depending on the specific context .
Biochemical Analysis
Biochemical Properties
5-Bromo-2-methoxy-4-methylbenzaldehyde plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with hydroxylamine to form oximes and with hydrazine to form hydrazones . These reactions are essential in organic chemistry for the synthesis of various compounds. The aldehyde group in this compound is highly reactive, making it a valuable intermediate in chemical synthesis.
Cellular Effects
The effects of this compound on cellular processes are not extensively documented. Similar compounds have been shown to disrupt cellular antioxidation systems, which can be an effective method for controlling fungal pathogens . This disruption can lead to the destabilization of cellular redox balance, affecting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through its reactive aldehyde group. This group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophiles such as amines and thiols. These interactions can lead to the formation of stable adducts, which can inhibit or activate enzymes and alter gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are crucial factors. The compound’s effects can change over time due to its reactivity and potential for degradation. Long-term studies on similar compounds have shown that they can have lasting effects on cellular function, but specific data on this compound is limited .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It is known that similar compounds can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to toxic or adverse effects
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those involving aldehyde dehydrogenases and reductases. These enzymes can oxidize or reduce the aldehyde group, leading to the formation of corresponding acids or alcohols . These metabolic transformations are essential for the compound’s detoxification and elimination from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . These interactions can determine the compound’s bioavailability and efficacy in biological systems.
Subcellular Localization
The subcellular localization of this compound is determined by its chemical structure and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localizations can influence the compound’s activity and function within the cell.
properties
IUPAC Name |
5-bromo-2-methoxy-4-methylbenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6-3-9(12-2)7(5-11)4-8(6)10/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPKFEJWOOFGIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30734886 |
Source


|
| Record name | 5-Bromo-2-methoxy-4-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30734886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
923281-67-8 |
Source


|
| Record name | 5-Bromo-2-methoxy-4-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30734886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

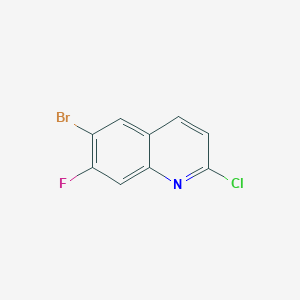
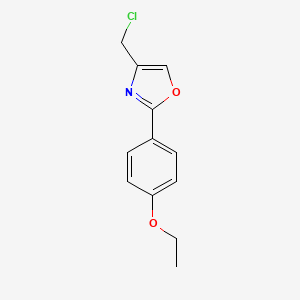

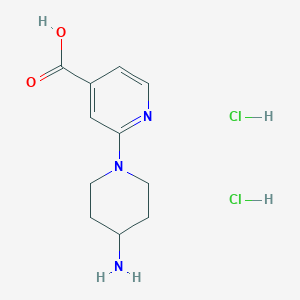
amine](/img/structure/B1374151.png)
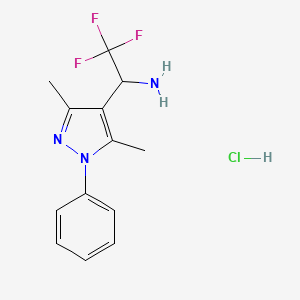
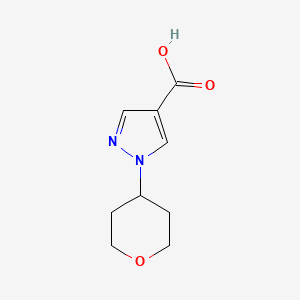

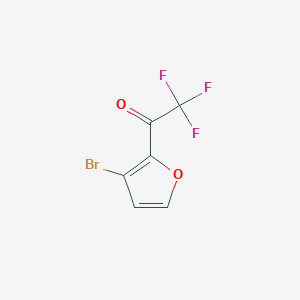
![4-[(2-Tert-butylphenyl)amino]benzoic acid](/img/structure/B1374161.png)
![1-[(3-Bromo-4-fluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1374162.png)
![2-{[(Benzyloxy)carbonyl]amino}hept-6-enoic acid](/img/structure/B1374163.png)
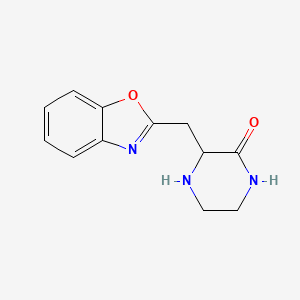
![1-[(4-Bromophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1374167.png)